4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid
Description
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS: 392233-82-8) is a 6-membered heterocyclic compound with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.31 g/mol . Its structure consists of a fused naphthyridine core substituted with a dihydropyrido ring system and a 4-oxobutanoic acid side chain. The oxobutanoic acid moiety enhances solubility in polar solvents, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(1-2-15(20)21)18-6-4-13-11(9-18)7-10-8-16-5-3-12(10)17-13/h3,5,7-8H,1-2,4,6,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBWMMEKUJJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CN=CC3=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375558 | |
| Record name | 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392233-82-8 | |
| Record name | 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the field of cancer research. Its structural similarities to known anticancer agents suggest that it may exhibit cytotoxic properties against certain cancer cell lines.
Case Study :
A study investigated the compound's ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in treated cancer cells compared to control groups, suggesting its potential as a lead compound for drug development.
Neuropharmacology
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into new treatment strategies for conditions such as Alzheimer's disease.
Case Study :
In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer’s disease, highlighting its potential role in neuroprotection and cognitive enhancement.
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme inhibition. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.
Case Study :
Research on the inhibition of specific kinases by this compound revealed its potential to alter cellular signaling pathways, which could be beneficial in understanding cancer metastasis mechanisms.
Material Science
Due to its unique structural characteristics, this compound is being explored for applications in developing novel materials with specific electronic or optical properties.
Case Study :
A recent investigation focused on synthesizing polymer composites incorporating this compound. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating their potential use in electronic devices.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure . The compound may also interact with other cellular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are outlined below:
Structural Isomers and Positional Variations
- 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid (CAS: 389117-37-7): Shares the same molecular formula (C₁₅H₁₅N₃O₃) and weight (285.31 g/mol) as the target compound but differs in the position of the dihydropyrido ring ([2,3-b] vs. [4,3-b]). Key Difference: The [2,3-b] configuration may reduce planarity compared to the [4,3-b] system, influencing π-π stacking interactions .
- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67): A carboxamide derivative with a bulky adamantyl group and pentyl chain (Molecular weight: 422 g/mol). The adamantyl substituent enhances lipophilicity, while the carboxamide group replaces the oxobutanoic acid, reducing acidity and hydrogen-bonding capacity . Key Difference: The absence of a carboxylic acid group limits water solubility but may improve membrane permeability .
Functional Group Modifications
- 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-pyridazine (CAS: 393183-65-8): A pyridazine derivative with a thioether-linked pyrimidine group (Molecular formula: C₁₀H₉ClN₄S). The chlorine atom and sulfur-containing substituent introduce electronegative and hydrophobic characteristics, contrasting with the oxobutanoic acid’s polar nature . Key Difference: The thioether and chloro groups may confer distinct reactivity, such as susceptibility to nucleophilic substitution .
Physicochemical and Pharmacological Properties
- Solubility: The oxobutanoic acid group in the target compound enhances aqueous solubility compared to carboxamide (e.g., compound 67) or pyridazine derivatives. This property is critical for bioavailability in drug development .
- Acidity : The carboxylic acid (pKa ~4-5) ionizes at physiological pH, facilitating interactions with charged residues in biological targets, unlike neutral carboxamides .
Data Tables for Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid | 392233-82-8 | C₁₅H₁₅N₃O₃ | 285.31 | Oxobutanoic acid, dihydropyrido |
| 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid | 389117-37-7 | C₁₅H₁₅N₃O₃ | 285.31 | Oxobutanoic acid, [2,3-b] isomer |
| N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide | N/A | C₂₆H₃₅N₃O₂ | 422.55 | Carboxamide, adamantyl, pentyl |
| 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-pyridazine | 393183-65-8 | C₁₀H₉ClN₄S | 252.73 | Chloro, thioether, pyrimidine |
Biological Activity
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS No. 392233-82-8) is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 285.31 g/mol. It has a melting point range of 221-224 °C and is classified as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.31 g/mol |
| Melting Point | 221-224 °C |
| Hazard Classification | Irritant |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. A related study demonstrated that similar compounds in the oxobutanoic acid class exhibited pronounced anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Anti-inflammatory Activity : In a controlled study involving animal models, derivatives of oxobutanoic acids were shown to reduce inflammation markers significantly. The study utilized histological examination and biochemical assays to assess inflammation levels post-treatment .
- Antimicrobial Efficacy : A comparative analysis was conducted on several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxobutanoic structure enhanced antimicrobial activity significantly .
The biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : Potential interactions with receptors that mediate pain and inflammation have been suggested based on structural analogs.
Q & A
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the naphthyridine ring) .
- In Vitro Validation : Incubate with liver microsomes and analyze via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
